Benzenemethanamine, N,N-diethyl-, hydrochloride
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Overview
Description
BENZYL-DIETHYL-AMINE, HYDROCHLORIDE: is an organic compound with the molecular formula C11H18ClN . It is a hydrochloride salt of benzyl-diethyl-amine, which is a tertiary amine. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing benzyl-diethyl-amine involves the reductive amination of benzaldehyde with diethylamine.
Industrial Production Methods: Industrial production of benzyl-diethyl-amine, hydrochloride often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl-diethyl-amine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: It can be reduced to secondary amines or primary amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: N-oxides
Reduction: Secondary or primary amines
Substitution: Various substituted amines
Scientific Research Applications
Mechanism of Action
The mechanism of action of benzyl-diethyl-amine, hydrochloride involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form complexes with metal ions, which can be utilized in catalytic processes .
Comparison with Similar Compounds
N,N-Dimethylbenzylamine: Similar structure but with methyl groups instead of ethyl groups.
N-Benzylmethylamine: Contains one benzyl and one methyl group.
Benzylamine: A primary amine with a benzyl group.
Uniqueness: Benzyl-diethyl-amine, hydrochloride is unique due to its specific combination of benzyl and diethyl groups, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Biological Activity
Benzenemethanamine, N,N-diethyl-, hydrochloride, commonly known as Dapoxetine , is a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of premature ejaculation (PE). This compound has garnered attention for its pharmacological properties and therapeutic applications. This article explores its biological activity through various studies, including synthesis, efficacy, and molecular interactions.
Chemical Structure and Properties
Dapoxetine is characterized by its chemical structure, which includes a benzenemethanamine core with two ethyl groups attached to the nitrogen atom. The hydrochloride salt form enhances its solubility and bioavailability.
- Molecular Formula : C11H15N·HCl
- CAS Number : 129938-20-1
Dapoxetine functions by selectively inhibiting the reuptake of serotonin in the brain, leading to increased serotonin levels in the synaptic cleft. This mechanism is crucial in delaying ejaculation by enhancing the serotonergic signaling pathways involved in sexual arousal and ejaculation control.
Clinical Studies
Dapoxetine has been extensively studied for its efficacy in treating PE. A notable clinical trial demonstrated that Dapoxetine significantly increased the intravaginal ejaculatory latency time (IELT) compared to placebo:
Dose (mg) | Mean IELT Baseline (min) | Mean IELT Treatment (min) | Fold Increase |
---|---|---|---|
30 | 1.34 | 2.72 | 2.0 |
60 | 1.34 | 3.31 | 2.5 |
100 | 1.34 | 3.24 | 2.4 |
The results indicated that Dapoxetine effectively doubles or triples the IELT, thus providing a significant improvement in sexual performance for men suffering from PE .
Pharmacokinetics
Dapoxetine is rapidly absorbed with peak plasma concentrations occurring within 1-2 hours post-administration. Its elimination half-life ranges from approximately 1.3 to 2 hours, allowing for flexible dosing without accumulation effects, making it suitable for on-demand use .
Safety and Side Effects
Dapoxetine is generally well-tolerated, with common side effects including nausea, dizziness, headache, and insomnia. Serious adverse effects are rare but can include syncope and cardiovascular events in predisposed individuals.
Molecular Modeling Studies
Recent studies utilizing molecular docking techniques have provided insights into Dapoxetine's interaction with serotonin transporters (SERT). The binding affinity of Dapoxetine to SERT was found to be comparable to other SSRIs, confirming its role as an effective inhibitor of serotonin reuptake .
Table: Binding Affinities of Dapoxetine Compared to Other SSRIs
Compound | Binding Affinity (kcal/mol) |
---|---|
Dapoxetine | -10.08 |
Fluoxetine | -9.50 |
Sertraline | -9.80 |
This data underscores Dapoxetine's potential as a targeted treatment for PE while also highlighting its unique pharmacokinetic profile that distinguishes it from traditional SSRIs.
Properties
CAS No. |
51834-90-3 |
---|---|
Molecular Formula |
C11H18ClN |
Molecular Weight |
199.72 g/mol |
IUPAC Name |
N-benzyl-N-ethylethanamine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-3-12(4-2)10-11-8-6-5-7-9-11;/h5-9H,3-4,10H2,1-2H3;1H |
InChI Key |
KBGBDGQCRFNDLU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC=CC=C1.Cl |
Origin of Product |
United States |
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